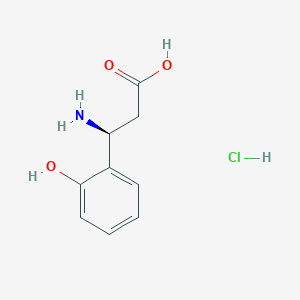

(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride

Description

(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride (CAS 490034-67-8) is a chiral β-amino acid derivative characterized by a hydroxyl-substituted phenyl ring at the β-position and an amino group in the (S)-configuration. Its molecular formula is C₉H₁₂ClNO₃, with a molecular weight of 217.65 g/mol . Key physicochemical properties include a density of 1.3 g/cm³ and storage requirements under inert atmosphere at room temperature . Safety data indicate hazards such as acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . The compound is utilized in life sciences research, though it is currently unavailable due to stock shortages .

Properties

IUPAC Name |

(3S)-3-amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-7(5-9(12)13)6-3-1-2-4-8(6)11;/h1-4,7,11H,5,10H2,(H,12,13);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCOJZXICXSLRC-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Amines and their derivatives.

Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride: has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in biological studies to understand protein interactions and enzyme activities.

Medicine: It has potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride: is similar to other amino acid derivatives, such as (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride and 3-(3-amino-2-hydroxyphenyl)benzoic acid . its unique structural features and functional groups make it distinct in terms of reactivity and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its 2-hydroxyphenyl group and propanoic acid backbone. Below is a comparison with analogues differing in substituents or stereochemistry:

Functional and Physicochemical Differences

- Hydroxyl vs. Chloro Groups: The 2-hydroxyphenyl group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents compared to chloro or ethyl analogues .

- Stereochemical Impact: The (S)-configuration is critical for biological activity, as seen in enantiomers like (R)-3-Amino-3-(2-chlorophenyl)propanoic acid (CAS 331763-54-3), which may exhibit divergent receptor binding .

Research and Application Context

- Life Sciences : The target compound is used in biochemical assays, enzyme inhibition studies, or as a chiral building block in drug synthesis . Chloro-substituted analogues are prevalent in antimicrobial or anticancer agent development due to enhanced stability .

- Material Science : Ethyl- or furan-substituted derivatives may serve as ligands in catalysis or precursors for polymer synthesis .

Biological Activity

(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, also known as a chiral amino acid derivative, has garnered attention in the field of pharmaceutical research due to its potential biological activities. This compound, with the chemical formula C₉H₁₂ClNO₃ and a molecular weight of 217.65 g/mol, exhibits properties that may influence neurotransmission, neuroprotection, and antimicrobial activity. This article will explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure features an amino acid backbone with a hydroxyl group attached to a phenyl ring, which enhances its interaction with biological systems. The hydrochloride salt form aids in its solubility and stability, making it suitable for pharmaceutical applications.

Neurobiological Activity

Research indicates that this compound can modulate neurotransmitter activity. Its structural similarity to neurotransmitters allows it to interact with various receptors in the brain, potentially influencing synaptic plasticity and neuroprotection.

- Neuroprotective Effects : Studies have suggested that this compound may provide neuroprotective benefits, particularly in models of neurological disorders. It is hypothesized that it could mitigate neuronal damage by modulating excitatory neurotransmission and reducing oxidative stress .

- Pain and Inflammation Modulation : The compound's ability to influence neurotransmitter systems suggests a potential role in pain management and inflammation reduction, which warrants further investigation in clinical settings.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. While initial findings indicate weak activity against certain bacteria, derivatives of this compound have shown promising results against multidrug-resistant pathogens.

- Case Study : A study evaluating derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid demonstrated selective antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL for these strains .

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 1 - 8 |

| Vancomycin-resistant E. faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

Antioxidant Properties

In addition to its antimicrobial potential, the compound has been evaluated for antioxidant activities. Certain derivatives have shown significant radical scavenging ability, indicating their potential use as antioxidant agents.

- Antioxidant Activity : Compounds derived from (S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid were tested using the DPPH radical scavenging assay, revealing promising antioxidant properties comparable to standard antioxidants like ascorbic acid .

Anticancer Activity

Recent investigations into the anticancer properties of related compounds have yielded encouraging results. Some derivatives have demonstrated cytotoxic effects on cancer cell lines while exhibiting low toxicity towards non-cancerous cells.

- Cell Viability Studies : Compounds based on this scaffold reduced A549 lung cancer cell viability significantly, with some variants achieving over 50% reduction in viability at specific concentrations .

| Compound | Viability Reduction (%) |

|---|---|

| Compound 20 | 31.2 |

| Compound 29 | 57.8 |

| Compound 12 | 86.1 |

Preparation Methods

L-Tyrosine-Based Alkylation and Diazotization

A patented route begins with L-tyrosine as the chiral starting material. The hydroxyl group is protected via O-benzylation using benzyl bromide in the presence of sodium hydroxide and a chelating agent (e.g., EDTA). Subsequent diazotization with sodium nitrite in acidic conditions generates a diazonium intermediate, which undergoes Sandmeyer-type reactions to introduce the 2-hydroxyphenyl moiety. Key parameters include:

| Step | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| O-Benzylation | 60°C, 12 hr, NaOH/EDTA | 85% | 92% |

| Diazotization | 0–5°C, H2SO4/NaNO2 | 78% | 88% |

| Hydroxyphenyl Introduction | CuCl catalysis, 70°C | 65% | 95% |

The final hydrolysis of the benzyl ether using Pd/C under hydrogen atmosphere yields the free phenol, followed by HCl treatment to form the hydrochloride salt. This method achieves 40–45% overall yield with enantiomeric excess (ee) of 97–99% .

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For non-chiral starting materials, racemic 3-amino-3-(2-hydroxyphenyl)propanoic acid is synthesized via Friedel-Crafts alkylation of phenol with acrylate derivatives. Resolution employs chiral resolving agents such as (S)-camphorsulfonic acid , forming diastereomeric salts with distinct solubilities. Crystallization from ethanol/water mixtures isolates the (S)-enantiomer with >99% ee .

Asymmetric Catalytic Synthesis

Organocatalytic Michael Addition

A scalable approach uses L-proline as a catalyst for the asymmetric Michael addition of nitroethane to 2-hydroxycinnamaldehyde. The reaction proceeds in dichloromethane at −20°C, yielding a nitroalkane intermediate with 92% ee . Subsequent hydrogenation over Raney nickel and acidic hydrolysis generates the target amino acid.

Key Reaction Parameters:

Transition Metal-Catalyzed Asymmetric Hydrogenation

Rhodium complexes with DuPhos ligands enable enantioselective hydrogenation of α,β-unsaturated β-amino acid precursors. Substrates are prepared via Knoevenagel condensation of 2-hydroxybenzaldehyde with ethyl nitroacetate. Hydrogenation at 40°C and 100 psi H2 achieves 94% ee and 75% yield .

Hydrochloride Salt Formation and Purification

Salt Formation via Trimethylsilyl Chloride (TMSCl)

| Solvent System | Purity (HPLC) | Crystal Form |

|---|---|---|

| Methanol/Water | 99.5% | Needles |

| Ethanol/Ether | 98.2% | Prisms |

| Acetone/Hexane | 97.8% | Plates |

Analytical Characterization

Chiral Purity Validation

Q & A

Q. What are the optimal synthetic routes for (S)-3-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, and how do reaction conditions influence enantiomeric purity?

The synthesis typically begins with chiral amino acids (e.g., L-serine or L-alanine) to preserve stereochemistry. A nucleophilic substitution reaction introduces the 2-hydroxyphenyl group using phenol derivatives under controlled pH (8–10) and temperature (60–80°C). Protecting groups like tert-butoxycarbonyl (Boc) are critical to prevent side reactions. Enantiomeric purity (>98%) is maintained via chiral HPLC or enzymatic resolution . Key parameters affecting yield include solvent polarity (e.g., DMF for solubility) and catalyst choice (e.g., Pd/C for hydrogenation steps) .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- HPLC-MS : Confirms molecular weight (C₉H₁₂ClNO₃; MW 217.65) and purity (>95%) .

- NMR : ¹H NMR (D₂O, δ 7.2–6.8 ppm for aromatic protons; δ 3.1–3.4 ppm for CH₂ groups) and ¹³C NMR verify structural integrity .

- Log P determination : Reverse-phase chromatography or shake-flask methods (experimental Log P = -2.32 to 0.9) assess hydrophobicity .

- Solubility profiling : Use UV-Vis spectroscopy or gravimetric analysis (solubility ranges from 9.29 mg/mL to 2290 mg/mL depending on pH and solvent) .

Q. How can researchers evaluate its biological activity in enzyme inhibition assays?

Design dose-response assays (0.1–100 μM) with target enzymes (e.g., kinases or proteases) in buffer systems (pH 7.4, 37°C). Monitor inhibition via fluorescence (e.g., FITC-labeled substrates) or colorimetric methods (e.g., NADH depletion). Include positive controls (known inhibitors) and validate results with IC₅₀ calculations using nonlinear regression models .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact its pharmacological profile?

- SAR studies : Compare derivatives like (S)-3-amino-3-(3-chlorophenyl)propanoic acid (BD01134049) or 4-ethylphenyl analogs . Chlorine or ethyl groups increase lipophilicity (↑Log P), enhancing membrane permeability but potentially reducing solubility.

- Bioactivity : Hydroxyl groups at the 2-position (as in the parent compound) improve hydrogen-bonding interactions with enzyme active sites, critical for selectivity .

Q. What strategies resolve contradictions in solubility data across studies?

Conflicting solubility values (e.g., 410 mg/mL vs. 2290 mg/mL ) arise from:

- pH-dependent ionization : The carboxylate group (pKa ~2.5) and amino group (pKa ~9.5) influence solubility. Use potentiometric titration to map pH-solubility profiles.

- Polymorphism : Screen for crystalline vs. amorphous forms via XRPD.

- Validation : Cross-check methods (e.g., shake-flask vs. computational predictions like ESOL ).

Q. How can computational modeling predict its ADMET properties?

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

DFT calculations (e.g., Gaussian 09) reveal that the 2-hydroxyphenyl group stabilizes transition states via resonance. Kinetic studies (Arrhenius plots) show activation energies of ~50 kJ/mol for SN2 reactions in aprotic solvents . Isotope labeling (e.g., ¹⁸O) tracks hydroxyl group participation in catalysis .

Methodological Guidance

Q. What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.